molecular formula C12H12N4O5 B1414868 Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate CAS No. 1049874-06-7

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Cat. No.: B1414868
CAS No.: 1049874-06-7
M. Wt: 292.25 g/mol
InChI Key: FPZSNWXAINCYMQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate is a useful research compound. Its molecular formula is C12H12N4O5 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound is involved in the synthesis of diverse heterocyclic compounds through reactions that illustrate its versatility in organic synthesis. For instance, the reaction of ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates with 2-nitrophenyl azide demonstrates its role in creating tertiary amidines by spontaneous rearrangement of triazoline cycloadducts. These reactions underline the compound's significance in synthesizing ethyl 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, showcasing its utility in the development of new chemical entities with potential pharmacological activities (Angelini, Erba, & Pocar, 1996).

Chemical Transformations

Research also highlights the compound's participation in complex chemical transformations, leading to the creation of novel compounds with unique structures. These transformations are pivotal for the development of new materials and pharmaceuticals, illustrating the compound's role in expanding the chemical space for drug discovery and material science. The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, for example, showcases a methodological approach to introduce halogen atoms into the triazine ring, opening avenues for further functionalization and exploration of biological activity (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Potential Pharmacological Interests

While direct applications in pharmacology are not explicitly detailed in the research findings, the synthesis and modification of the compound lay groundwork for future pharmacological studies. The creation of derivatives through reactions with this compound could lead to the identification of novel drug candidates. For instance, the antimicrobial assessment of some heterocyclic compounds utilizing similar structures hints at the potential for discovering new antimicrobial agents, showcasing the importance of such compounds in medicinal chemistry research (Taha & El-Badry, 2010).

Properties

IUPAC Name

ethyl 1-(3-nitrophenyl)-6-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-2-21-12(18)11-13-7-10(17)15(14-11)8-4-3-5-9(6-8)16(19)20/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZSNWXAINCYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 2
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 3
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 4
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 5
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 6
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

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